(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
Brand Name: Vulcanchem
CAS No.: 191605-10-4
VCID: VC20921397
InChI: InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
SMILES: COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
Molecular Formula: C20H18O10
Molecular Weight: 418.3 g/mol

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

CAS No.: 191605-10-4

Cat. No.: VC20921397

Molecular Formula: C20H18O10

Molecular Weight: 418.3 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid - 191605-10-4

Specification

CAS No. 191605-10-4
Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
IUPAC Name (2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid
Standard InChI InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
Standard InChI Key KWWCVCFQHGKOMI-HOTGVXAUSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
SMILES COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator